1-[bis(4-fluorophenyl)methyl]-4-(methylsulfonyl)piperazine
Overview
Description
1-[bis(4-fluorophenyl)methyl]-4-(methylsulfonyl)piperazine is a useful research compound. Its molecular formula is C18H20F2N2O2S and its molecular weight is 366.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 366.12135538 g/mol and the complexity rating of the compound is 494. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Applications
1-[bis(4-fluorophenyl)methyl]-4-(methylsulfonyl)piperazine serves as a key intermediate in the synthesis of several pharmacologically significant compounds. For instance, it has been utilized in the Fe-catalyzed synthesis of Flunarizine and its (Z)-isomer, showcasing its utility in producing drugs that exhibit vasodilating effects and are used to treat migraines, dizziness, vestibular disorders, and epilepsy. The production process involves condensation reactions and metal-catalyzed aminations, highlighting the compound's versatility in synthetic chemistry (Shakhmaev, Sunagatullina, & Zorin, 2016).
Analytical Chemistry
In analytical chemistry, the separation and analysis of Flunarizine and its degradation products have been achieved using micellar liquid chromatography (MLC) and microemulsion liquid chromatography (MELC). This application underscores the importance of this compound in developing methods for the quality control of pharmaceutical compounds, ensuring drug safety and efficacy (El-Sherbiny, Eid, El-wasseef, Al-Ashan, & Belal, 2005).
Antimicrobial Research
The compound's derivatives have been synthesized and evaluated for their antimicrobial properties against a range of Gram-positive and Gram-negative bacteria. This research opens avenues for the development of new antimicrobial agents, addressing the growing concern over antibiotic resistance. Some derivatives have shown potent activities, highlighting the potential of this compound as a scaffold for designing new antimicrobials (Narendra Sharath Chandra, Sadashiva, Kavitha, & Rangappa, 2006).
Crystallography and Material Science
The compound has also been explored in crystallography and material science , where its salts have been studied for their three-dimensional hydrogen-bonded framework structures. Such studies are crucial for understanding the molecular interactions and properties of materials, which can have implications for material design and pharmaceutical formulations (Kavitha, Yathirajan, Kaur, Hosten, Betz, & Glidewell, 2014).
Properties
IUPAC Name |
1-[bis(4-fluorophenyl)methyl]-4-methylsulfonylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N2O2S/c1-25(23,24)22-12-10-21(11-13-22)18(14-2-6-16(19)7-3-14)15-4-8-17(20)9-5-15/h2-9,18H,10-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFHBJNRNDNFJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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